(S)-tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate
Overview
Description
“(S)-tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate” is a pyrrolidine derivative . It is also known as N-(tert-butoxycarbonyl)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylic acid. The compound has a molecular weight of 215.29 .
Molecular Structure Analysis
The molecular formula of this compound is C11H21NO3 . The InChI code is 1S/C11H21NO3/c1-11(2,3)15-10(14)12-6-4-9(8-12)5-7-13/h9,13H,4-8H2,1-3H3/t9-/m0/s1 .Physical and Chemical Properties Analysis
This compound appears as a white to yellow solid . The storage temperature is between 2-8°C .Scientific Research Applications
Metabolic Studies
One study investigated the metabolism of a prostaglandin E2 agonist, highlighting the oxidation of the tert-butyl moiety and identifying metabolites through high-resolution liquid chromatography and tandem mass spectrometry. This research underscores the compound's role in understanding drug metabolism and the development of therapeutic agents (C. Prakash et al., 2008).
Synthetic Chemistry
Research on the coupling reactions of arylboronic acids with a partially reduced pyridine derivative, including tert-butylcarbonyl pyrrolidine carboxylate, demonstrates its utility in creating diverse chemical structures. This synthesis approach is pivotal for developing new chemical entities with potential therapeutic applications (D. Wustrow & L. Wise, 1991).
Structural Analysis
A study on the synthesis and structural analysis of tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate highlights its significance in crystallography and molecular design, offering insights into the structural basis of biological activity and drug design (H. Weber et al., 1995).
Organic Synthesis and Drug Design
Another study focused on the synthesis and evaluation of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones for their anti-inflammatory activities, illustrating the compound's role in drug discovery and development processes. This research presents a method to design and synthesize compounds with potential therapeutic benefits (H. Ikuta et al., 1987).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Properties
IUPAC Name |
tert-butyl (3S)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-6-4-9(8-12)5-7-13/h9,13H,4-8H2,1-3H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRWWTPZWOPIOO-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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